5-nitro-1,4-dihydroimidazo[4,5-b]pyridin-2-one
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Overview
Description
5-nitro-1,4-dihydroimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes a nitro group at the 5-position and a dihydroimidazo ring fused to a pyridine ring. The presence of the nitro group and the fused ring system imparts distinct chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1,4-dihydroimidazo[4,5-b]pyridin-2-one typically involves the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives. This nitration process can be carried out at low temperatures (0–5°C) or at elevated temperatures (60°C) to yield the desired nitro compound . The reaction conditions often involve the use of nitric acid as the nitrating agent and a suitable solvent such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1,4-dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced imidazopyridines, and substituted imidazopyridines, each with distinct chemical and biological properties.
Scientific Research Applications
5-nitro-1,4-dihydroimidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-nitro-1,4-dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the nitro group.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Imidazo[1,5-a]pyrimidine: A compound with a similar imidazo ring but fused to a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-nitro-1,4-dihydroimidazo[4,5-b]pyridin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for research and development.
Properties
IUPAC Name |
5-nitro-1,4-dihydroimidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAMXRHQYUGXOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=O)N2)NC(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=O)N2)NC(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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